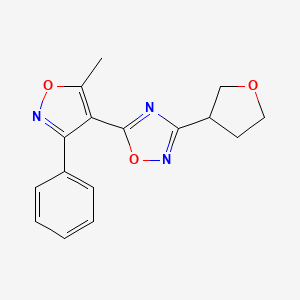
5-(5-methyl-3-phenylisoxazol-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical belongs to the class of compounds known as oxadiazoles, which are characterized by a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in specific positions. Oxadiazoles, including this particular compound, are of interest in various fields due to their diverse chemical properties and potential applications.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves cyclization reactions, Mannich reactions, and condensation with aromatic acids. For instance, 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety have been synthesized through Mannich reactions and cyclization of hydrazones with acetic anhydride, as well as direct condensation processes (Hui et al., 2002).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using techniques like NMR, IR, and X-ray crystallography. For instance, the crystal structure of related oxadiazole compounds shows specific spatial arrangements and intermolecular hydrogen bonds, contributing to the stability and chemical behavior of these molecules (Zhu et al., 2021).
Chemical Reactions and Properties
Oxadiazoles can participate in various chemical reactions, including lithiation, which allows for further functionalization of the compound. The reaction behavior can depend on the substitution pattern on the oxadiazole ring (Micetich, 1970).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles can be influenced by their molecular structure, including their melting points, boiling points, and solubilities. These properties are essential for determining the conditions under which these compounds can be used and stored.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemical groups, and stability under various conditions, are crucial for understanding the behavior of oxadiazole compounds in chemical reactions and potential applications. For example, the presence of different functional groups can significantly affect the electron distribution within the molecule, influencing its reactivity and interactions with other molecules.
References:
- (Hui et al., 2002) - Synthesis and antibacterial activities of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moiety.
- (Zhu et al., 2021) - Synthesis and crystal structure analysis of oxadiazole derivatives.
- (Micetich, 1970) - Lithiation of five-membered heteroaromatic compounds including oxadiazoles.
Propriétés
IUPAC Name |
5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-13(14(18-21-10)11-5-3-2-4-6-11)16-17-15(19-22-16)12-7-8-20-9-12/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJHRIZQZIZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-methylphenyl)sulfonyl]methyl}acetamide](/img/structure/B5626095.png)
![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)

![2-methoxy-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5626110.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)
![1-benzyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5626129.png)

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5626148.png)
![3-[1-(2,3-difluoro-4-methylbenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5626150.png)
![N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5626152.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5626164.png)
![3-{2-[(3-fluorobenzyl)oxy]phenyl}-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5626183.png)
![N-[3-(2,5-dimethylphenoxy)propyl]-N-methylpyrimidin-4-amine](/img/structure/B5626184.png)